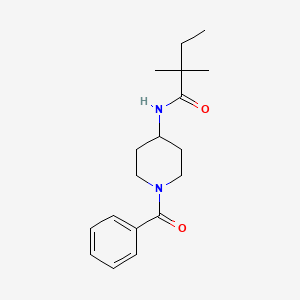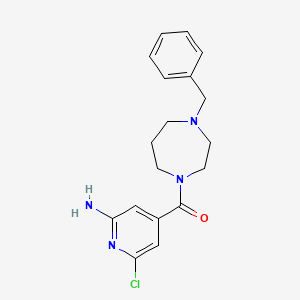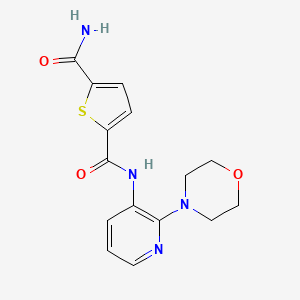![molecular formula C16H18N2O3S B7130469 2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide](/img/structure/B7130469.png)
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide typically involves the following steps:
Formation of Acid Chloride: Thiophene-2,5-dicarboxylic acid is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(2-methylpropoxy)aniline to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is involved in the synthesis of other thiophene-based compounds.
Mechanism of Action
The mechanism of action of 2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Compared to these compounds, this compound may offer unique properties such as enhanced stability, specific biological activities, or improved material properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-N-[2-(2-methylpropoxy)phenyl]thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10(2)9-21-12-6-4-3-5-11(12)18-16(20)14-8-7-13(22-14)15(17)19/h3-8,10H,9H2,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJMNNSKUUPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Imidazol-1-ylpyridin-4-yl)methyl]-3-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7130394.png)
![N-[1-[2-(azepan-1-yl)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-ethoxybenzamide](/img/structure/B7130402.png)
![3-[1-(2-amino-6-chloropyridine-4-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7130409.png)
![2-Fluoro-4-[[4-(pyrazol-1-ylmethyl)benzoyl]amino]benzamide](/img/structure/B7130415.png)


![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7130432.png)
![2-(2-tert-butyl-1,3-thiazol-4-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7130438.png)
![N-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,2-dimethylbutanamide](/img/structure/B7130441.png)
![2-amino-6-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7130457.png)
![2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7130463.png)

![2-amino-6-chloro-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7130479.png)
![2-amino-6-chloro-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7130483.png)
